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These application notes provide detailed protocols for leveraging laboratory automation in

common yeast-based experiments. The following sections outline methodologies for high-

throughput screening, protein-protein interaction studies, and general yeast manipulation,

alongside quantitative data to showcase the benefits of automation.

High-Throughput Yeast Transformation
Automating the yeast transformation process significantly increases throughput and

reproducibility, making it ideal for large-scale genetic screens and library transformations.

Liquid handling robots can perform the repetitive steps of cell dispensing, reagent addition, and

incubation in a 96-well or 384-well format.
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Parameter
Manual
Transformation

Automated
Transformation

Fold Improvement

Throughput

(Strains/Day)
~100 ~1200[1][2][3][4] 12x

Hands-on Time (per

96 strains)
2-3 hours < 30 minutes 4-6x

Reagent Volume per

Sample
Variable

Optimized and

minimized
Cost Savings

Reproducibility Operator-dependent High Increased Reliability

Experimental Protocol: Automated High-Throughput
Yeast Transformation
This protocol is adapted for a liquid handling robotic platform and is optimized for transforming

plasmid DNA into Saccharomyces cerevisiae.[1][2]

Materials:

Yeast strains

YPD medium

Selective medium

96-well deep-well plates

96-well microtiter plates

Plasmid DNA library (≥100 ng/µL)

Transformation Mix (Lithium Acetate, single-stranded carrier DNA)

PEG solution (50% w/v)

Sterile filter pipette tips
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Liquid handling robot

Plate shaker/vortexer

Incubator

Procedure:

Cell Culture Preparation:

1. Inoculate yeast strains into 1 mL of YPD in a 96-well deep-well plate.

2. Incubate overnight at 30°C with shaking.

3. The next day, dilute the overnight cultures into fresh YPD to an OD₆₀₀ of ~0.1-0.2.

4. Incubate for 2.5-4 hours at 30°C with shaking to allow cells to reach mid-log phase (OD₆₀₀

of 0.4-1.5).[1][2]

Automated Transformation Protocol (executed by liquid handling robot):

1. Pellet the yeast cells by centrifugation of the deep-well plates.

2. Remove the YPD medium.

3. Add 50 µL of Transformation Mix to each well and resuspend the cell pellets by vortexing.

4. Add 5-10 µL of plasmid DNA from the library plates to the corresponding wells of the yeast

culture plates.

5. Add 100 µL of PEG solution to each well and mix by vortexing.

6. Incubate the plates at 42°C for 3-6 hours for heat shock.[1][2]

Recovery and Plating:

1. Pellet the transformed cells by centrifugation.

2. Remove the transformation mixture.
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3. Resuspend the cells in 200 µL of sterile water.

4. Transfer 10-20 µL of the cell suspension to a 96-well microtiter plate containing 180-190

µL of liquid selective medium.

5. Incubate for 2-4 days at 30°C.

6. Pin the transformed strains onto solid selective agar plates to generate the new library.

Experimental Workflow: Automated Yeast
Transformation
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Cell Preparation

Automated Liquid Handling

Recovery & Plating

Inoculate yeast in 96-well deep-well plates

Overnight incubation (30°C)

Dilute cultures

Incubate to mid-log phase

Pellet cells and remove supernatant

Add Transformation Mix

Add plasmid DNA library

Add PEG solution

Heat shock (42°C)

Pellet cells and resuspend

Transfer to selective liquid media

Incubate (2-4 days)

Pin to solid selective plates
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Automated high-throughput yeast transformation workflow.
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Automated Yeast Two-Hybrid (Y2H) Screening
The Yeast Two-Hybrid (Y2H) system is a powerful technique for identifying protein-protein

interactions.[5] Automation of the Y2H screening process, particularly in a 96-well format,

enables high-throughput and standardized analysis of protein interactions.[5]

Quantitative Data Summary
Parameter Manual Y2H Screening Automated Y2H Screening

Throughput Limited by manual handling
High-throughput, suitable for

library-on-library screens

Data Consistency Prone to variability
Highly standardized and

reproducible

Cost Higher labor costs
Reduced labor costs, potential

for reagent savings[5]

Error Rate
Higher potential for human

error

Minimized through robotic

precision

Experimental Protocol: Automated Yeast Two-Hybrid
Screening
This protocol describes an automated Y2H screening process using a liquid handling robot,

based on the mating of bait and prey strains in a 96-well format.[5]

Materials:

Yeast strains of opposite mating types (e.g., MATa and MATα) transformed with bait and prey

plasmids, respectively.

YPD medium

Selective media (SD-Leu, SD-Trp, SD-Leu-Trp, SD-Leu-Trp-His)

96-well plates

Liquid handling robot
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Plate reader for reporter gene assays (e.g., fluorescence or luminescence)

Procedure:

Strain Preparation:

1. Array the bait-containing yeast strains (e.g., MATa) in 96-well plates with appropriate

selective medium (e.g., SD-Trp).

2. In separate 96-well plates, array the prey-containing yeast strains (e.g., MATα) or a prey

library in the appropriate selective medium (e.g., SD-Leu).

3. Incubate the plates overnight at 30°C.

Automated Mating:

1. Using the liquid handling robot, combine the bait and prey cultures in a new 96-well plate

containing YPD medium.

2. Incubate the mating plate for 4-6 hours at 30°C to allow for cell fusion.

Selection of Diploids:

1. Transfer the mated cultures to a 96-well plate containing diploid-selective medium (e.g.,

SD-Leu-Trp).

2. Incubate for 2-3 days at 30°C.

Interaction Screening:

1. Transfer the diploid cultures to a 96-well plate containing interaction-selective medium

(e.g., SD-Leu-Trp-His with varying concentrations of 3-AT to modulate selection

stringency).

2. Incubate for 3-5 days at 30°C.

3. Monitor cell growth by measuring OD₆₀₀ with a plate reader.
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4. For screens with a fluorescent or luminescent reporter, measure the signal using a plate

reader.

Hit Identification and Validation:

1. Identify positive interactions based on growth on selective media or reporter gene

activation.

2. Isolate plasmids from positive clones and sequence the prey insert to identify the

interacting protein.

Experimental Workflow: Automated Y2H Screening
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Strain Preparation

Automated Mating & Selection

Interaction Screening

Array bait strains (96-well)

Overnight incubation

Array prey strains (96-well)

Combine bait and prey cultures

Incubate for mating

Transfer to diploid selection plates

Incubate to select for diploids

Transfer to interaction selection plates

Incubate and monitor growth/reporter

Identify positive hits

Sequence prey plasmids
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Automated Yeast Two-Hybrid (Y2H) screening workflow.
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Automated Colony Picking and Liquid Handling
Robotic colony pickers and liquid handlers are fundamental to high-throughput yeast genetics.

They automate the tedious tasks of selecting and transferring yeast colonies and managing

liquid cultures in microplate formats.

Quantitative Data Summary
Task Manual Method Automated Method

Key Advantages of
Automation

Colony Picking
Toothpicks,

inoculation loops

Robotic arm with

imaging system

High speed, accuracy,

sterility, and tracking

Liquid Transfers Manual pipetting
Multi-channel pipetting

heads

Increased speed,

precision, and

reduced ergonomic

strain

Serial Dilutions Manual, one-by-one
Automated in 96/384-

well plates

High throughput and

consistency for

quantitative assays

Protocol: Automated Colony Picking
Materials:

Agar plates with yeast colonies

96-well deep-well plates with liquid medium

Automated colony picker with an imaging system

Procedure:

Plate Loading: Place the agar plate with yeast colonies and the destination 96-well plate into

the colony picker.

Image Acquisition and Analysis: The system's camera captures an image of the colony plate.

The software analyzes the image based on user-defined parameters (e.g., colony size,
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circularity, color) to identify colonies for picking.

Colony Picking: The robotic arm, equipped with a sterile picking pin or disposable tip, picks

the selected colonies.

Inoculation: The picked colonies are then inoculated into the corresponding wells of the 96-

well plate containing liquid medium.

Data Logging: The system records which colony was picked and where it was inoculated,

ensuring a complete data trail.

Yeast Mating Signaling Pathway
The Saccharomyces cerevisiae mating pathway is a well-characterized signal transduction

cascade that is often studied using high-throughput genetic and proteomic approaches.

Automation enables large-scale screens to identify new components of this pathway or to

understand the effects of mutations or drugs on its function.

Signaling Pathway Diagram: Yeast Mating Pathway
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Yeast mating pheromone response pathway.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.benchchem.com/product/b1680247?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680247?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States
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